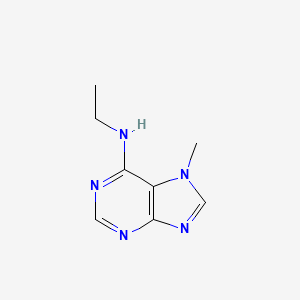
n-Ethyl-7-methyl-7h-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-7-methyl-7h-purin-6-amine, also known as N6-Ethyl-7-methyladenine, is a heterocyclic organic compound with the molecular formula C8H11N5. It belongs to the purine family, which are nitrogen-containing heterocycles. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-7-methyl-7h-purin-6-amine typically involves the alkylation of 7-methyladenine. One common method is the reaction of 7-methyladenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-7-methyl-7h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted purines .
Aplicaciones Científicas De Investigación
n-Ethyl-7-methyl-7h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and modifications.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of n-Ethyl-7-methyl-7h-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
7-Methyladenine: Similar in structure but lacks the ethyl group.
N6-Methyladenine: Has a methyl group instead of an ethyl group at the N6 position.
N6-Ethyladenine: Similar but without the methyl group at the 7 position.
Uniqueness
n-Ethyl-7-methyl-7h-purin-6-amine is unique due to the presence of both an ethyl group at the N6 position and a methyl group at the 7 position. This dual substitution confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5470-51-9 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
N-ethyl-7-methylpurin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
MEXWNHMQEFVEFC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=NC2=C1N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


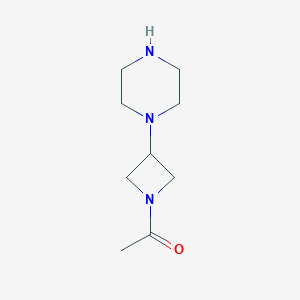
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)



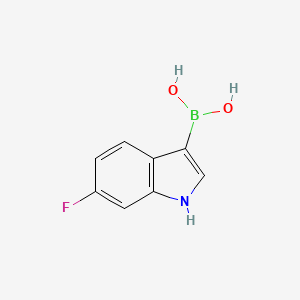
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

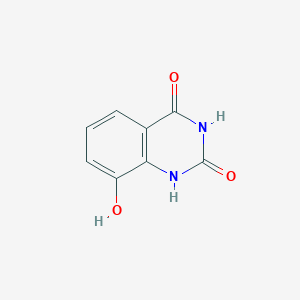
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
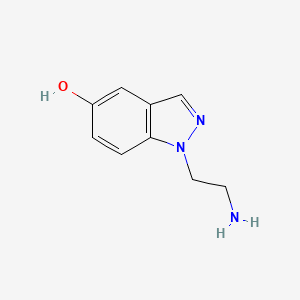
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
